molecular formula C13H20FN B2400024 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine CAS No. 1099598-51-2

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine

Cat. No.: B2400024
CAS No.: 1099598-51-2
M. Wt: 209.308
InChI Key: JFHCPEUKOLRUHW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine (C₁₂H₁₈FN, molecular weight: 195.28) is a secondary amine featuring a para-fluorophenyl group attached to a branched pentan-3-amine backbone with two methyl substituents at the 4-position . This compound is characterized by its liquid state at room temperature and a planar conformation, except for the fluorophenyl group, which is oriented perpendicular to the main molecular plane in certain derivatives . Its synthesis is typically achieved through modular approaches, as indicated in catalogs by Enamine Ltd, which highlight its utility as a building block in medicinal chemistry .

Key structural features influencing its properties include:

  • Branched alkyl chain (4,4-dimethylpentan-3-amine), contributing to steric bulk and lipophilicity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCPEUKOLRUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-51-2
Record name 1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride and acetic acid . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using specific microorganisms have been explored for the enantioselective reduction of related compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl ring enhances its binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine: This positional isomer substitutes fluorine at the meta position of the phenyl ring. For example, in chalcone derivatives, para-substituted fluorophenyl groups exhibited lower IC₅₀ values (e.g., 4.7 μM for compound 2j) compared to meta-substituted analogs, suggesting enhanced bioactivity for para configurations .
Property 1-(4-Fluorophenyl) Derivative 1-(3-Fluorophenyl) Derivative
Fluorine Position Para Meta
Electronic Effect Strong electron-withdrawing Moderate electron-withdrawing
Biological Activity* Higher potency (inferred) Lower potency (inferred)

*Inferred from SAR trends in chalcone derivatives .

Alkyl Chain Variations

  • 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine :
    This compound shortens the alkyl chain to butan-1-amine and shifts the dimethyl substitution to the 3-position. The structural differences reduce steric hindrance and may increase conformational flexibility. However, the terminal amine position could alter hydrogen-bonding interactions compared to the pentan-3-amine backbone .
Property 4,4-Dimethylpentan-3-amine 3,3-Dimethylbutan-1-amine
Chain Length C5 C4
Amine Position 3° amine 1° amine
Steric Bulk Higher Lower

Fluorophenyl-Containing Amines in Drug Development

  • Ezetimibe (ZETIA®): Though structurally distinct (azetidinone core), ezetimibe shares the para-fluorophenyl motif. Its mechanism as a cholesterol absorption inhibitor underscores the pharmacological relevance of fluorophenyl groups in enhancing target affinity .
  • [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine :
    This compound introduces a benzylamine group and a propyl chain, increasing molecular complexity. Such modifications could enhance binding to amine receptors but may reduce metabolic stability .

Pyrazole and Thiazole Derivatives

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 5) incorporate fluorophenyl groups into heterocyclic frameworks. These structures exhibit:

  • Planar conformations (dihedral angles <10°), promoting π-π stacking interactions.

Structure–Activity Relationship (SAR) Insights

  • Electronegative Substituents : Para-fluorine in 1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine enhances bioactivity, as seen in chalcones where bromine/fluorine para-substitution yielded lower IC₅₀ values (e.g., 4.7 μM for 2j) compared to methoxy groups (70.79 μM for 2p) .
  • Steric Effects : The 4,4-dimethyl group in the target compound likely reduces rotational freedom, favoring interactions with hydrophobic binding pockets.

Biological Activity

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C13H18FC_{13}H_{18}F and structural features that include a fluorinated phenyl group and a branched aliphatic amine. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and receptor interactions.

1. Anticancer Properties

Research indicates that 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine exhibits notable anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Inhibition of Cancer Cell Lines by 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Apoptosis induction
MCF-7 (Breast)6.8Cell cycle arrest (G1 phase)
HeLa (Cervical)7.5Inhibition of proliferation

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has shown inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression.

Case Study: HDAC Inhibition
In a study focused on HDAC inhibition, 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine was compared with other known inhibitors. It demonstrated comparable efficacy in increasing acetylation levels of histones, suggesting its potential as an epigenetic modulator in cancer therapy.

Table 2: Comparison of HDAC Inhibitors

CompoundIC50 (µM)Selectivity for HDAC Isoforms
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine12.0Class I selective
Vorinostat0.5Broad-spectrum
Romidepsin1.5Class I selective

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, making it suitable for further development in therapeutic formulations.

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